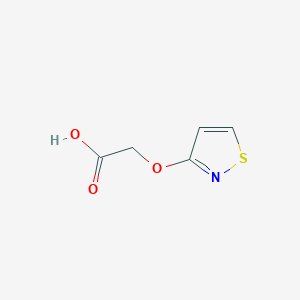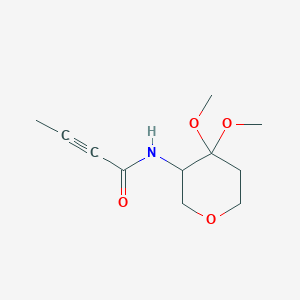![molecular formula C18H19N5O2 B2754547 1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 869344-93-4](/img/structure/B2754547.png)
1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the purine alkaloid family. This compound is structurally related to caffeine and other xanthines, characterized by its unique imidazo[2,1-f]purine core. It is of interest due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach starts with the alkylation of the purine core, followed by the introduction of the phenylethyl group. Key steps include:
Alkylation: The purine core is alkylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-f]purine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride as a base and various alkyl halides for substitution.
Major Products
Applications De Recherche Scientifique
1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a model compound in studying purine alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a stimulant.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mécanisme D'action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic AMP.
Receptor Binding: It may act on adenosine receptors, modulating neurotransmitter release and neuronal activity.
Pathways Involved: The compound influences signaling pathways related to energy metabolism and neuroprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with similar structural features.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases for its bronchodilator effects.
Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant properties.
Uniqueness
1,3,7-Trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other xanthines. Its phenylethyl group enhances its lipophilicity and potential interactions with biological membranes and receptors.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Propriétés
IUPAC Name |
2,4,7-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11-10-22-14-15(20(3)18(25)21(4)16(14)24)19-17(22)23(11)12(2)13-8-6-5-7-9-13/h5-10,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMDBZTWDGBDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2754464.png)
![5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid](/img/structure/B2754465.png)



![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)




![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)
![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)
